molecular formula C8H4BrF3N2S B8004854 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine

4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine

Cat. No.: B8004854
M. Wt: 297.10 g/mol
InChI Key: UJMBRRHMBBOEMU-UHFFFAOYSA-N
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Description

4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound that contains bromine, fluorine, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine typically involves the reaction of 4-bromo-2-aminobenzenethiol with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiourea, often in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

    Material Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, enabling the exploration of new chemical reactions and pathways.

    Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential biological activities.

Mechanism of Action

The mechanism of action of 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-7-trifluoromethylquinoline
  • 4-Bromo-2-methyl-6-trifluoromethoxyquinoline
  • 4-Bromo-7,8-difluoroquinoline

Uniqueness

4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine is unique due to its specific combination of bromine, trifluoromethyl, and benzothiazole moieties. This combination imparts distinct chemical properties, such as high reactivity and stability, making it a valuable compound for various research applications. Compared to similar compounds, it offers a unique balance of electronic and steric effects, enabling its use in diverse chemical transformations and applications.

Properties

IUPAC Name

4-bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2S/c9-4-2-1-3(8(10,11)12)6-5(4)14-7(13)15-6/h1-2H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMBRRHMBBOEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)SC(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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